molecular formula C15H23N3O B2438118 2-[(1-But-3-enylpiperidin-3-yl)methoxy]-5-methylpyrimidine CAS No. 2380062-08-6

2-[(1-But-3-enylpiperidin-3-yl)methoxy]-5-methylpyrimidine

Cat. No. B2438118
CAS RN: 2380062-08-6
M. Wt: 261.369
InChI Key: DLGRZTUJPIANOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidone derivatives, such as 2-[(1-But-3-enylpiperidin-3-yl)methoxy]-5-methylpyrimidine, is of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . A classical method for the synthesis of piperidones is the Petrenko-Kritschenko piperidone synthesis, which involves combining an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine .

Scientific Research Applications

Synthesis and Structural Studies

  • Bifunctional Pyridine-Aminopyrimidine/Aminopyridine Supramolecular Reagents : A series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents, including compounds like 3-(2-Amino-4-methylpyrimidin-6-yl)pyridine, were synthesized and characterized. These compounds were developed using palladium-catalyzed cross-coupling reactions and studied via single-crystal X-ray crystallography to understand their hydrogen-bonding motifs in solid-state structures (Aakeröy, Schultheiss, Desper, & Moore, 2007).

  • Crystal and Molecular Structures : The crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate were reported. This compound was obtained as a side product during the synthesis of a previously reported antitubercular agent (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).

  • Large-Scale Synthesis of Alkyl 5-Hydroxy-Pyridin- and Pyrimidin-2-yl Acetate : An efficient methodology for accessing 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, which are structurally related to the compound , was developed. This strategy offers a high-yielding route suitable for large-scale synthesis of such compounds (Morgentin et al., 2009).

Biological and Pharmacological Studies

  • Study on Sigma(1) Receptor Ligands : Research involving the study of sigma(1) receptor ligands, which included derivatives of methylpiperidines, revealed insights into the sigma-subtype affinities and selectivities. This study contributes to the understanding of compounds structurally related to 2-[(1-But-3-enylpiperidin-3-yl)methoxy]-5-methylpyrimidine in the context of their potential pharmacological applications (Berardi et al., 2005).

  • Antiviral Activity of Pyrimidine Derivatives : A study on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed their inhibitory activity against retroviruses. This research provides an understanding of the antiviral properties of pyrimidine derivatives, which can be extended to similar compounds (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

  • Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines, including compounds like 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, were synthesized as ligands for the histamine H4 receptor. This study provides insights into the potential applications of similar compounds in anti-inflammatory and pain treatment (Altenbach et al., 2008).

properties

IUPAC Name

2-[(1-but-3-enylpiperidin-3-yl)methoxy]-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-3-4-7-18-8-5-6-14(11-18)12-19-15-16-9-13(2)10-17-15/h3,9-10,14H,1,4-8,11-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGRZTUJPIANOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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